molecular formula C15H16ClN3S · HBr B1164523 CPTH6 (hydrobromide)

CPTH6 (hydrobromide)

Cat. No. B1164523
M. Wt: 386.7
InChI Key: FTEQRZOKSCOLKS-PUBYZPQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CPTH6 is a thiazole derivative that inhibits the lysine acetyltransferase activity of Gcn5 and pCAF but not p300 or CBP. It blocks the acetylation of H3/H4 histones and α-tubulin in several leukemia cell lines. CPTH6 reduces cell viability, arresting cell cycling in the G0/G1 phase and inducing apoptosis. It impairs autophagy in a variety of tumor cell lines, at least in part by altering ATG7-mediated elongation of autophagosomal membranes.

Scientific Research Applications

Histone Hypoacetylation and Apoptosis Induction in Leukemia

CPTH6, a thiazole derivative, has been studied for its effects on histone acetylation and histone acetyltransferase (HAT) activity in yeast. This compound inhibits Gcn5 and pCAF HAT activity, leading to reduced acetylation of H3/H4 histones and α-tubulin in leukemia cell lines. It induces apoptosis and cell cycle arrest in acute myeloid leukemia and solid tumor cell lines, suggesting its potential as a tool for discovering molecular targets of HAT and developing new anticancer therapies (Trisciuoglio et al., 2011).

Impact on Autophagy in Human Tumor Cells

CPTH6 has been shown to affect autophagy in human tumor cells. It induces a significant increase in autophagic features, such as the membrane-bound form of microtubule-associated protein 1 light chain 3 (LC3B-II) levels. This compound disrupts the autophagic flux through a noncanonical mechanism, suggesting its potential as an antineoplastic agent (Ragazzoni et al., 2013).

Inhibition of Tumor Angiogenesis

CPTH6 has been found to impair angiogenesis-related functions in both endothelial and lung cancer cells. It modulates the VEGF/VEGFR2 pathway and affects the cytoskeletal organization of cancer cells. This suggests that histone acetyltransferases, inhibited by CPTH6, play a role in tumor angiogenesis, proposing its use in antiangiogenic cancer therapy (Di Martile et al., 2020).

Targeting Lung Cancer Stem-like Cells

CPTH6 preferentially targets lung cancer stem-like cells derived from non-small cell lung cancer patients. It exhibits a stronger growth-inhibitory effect in patient-derived lung cancer stem-like cells than in established cell lines. CPTH6's action includes inducing apoptosis and reducing stemness markers, suggesting its efficacy in targeting lung cancer stem cells (Di Martile et al., 2016).

properties

Molecular Formula

C15H16ClN3S · HBr

Molecular Weight

386.7

InChI

InChI=1S/C15H16ClN3S.BrH/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11;/h3-6,9-10H,2,7-8H2,1H3,(H,17,19);1H/b18-13+;

InChI Key

FTEQRZOKSCOLKS-PUBYZPQMSA-N

SMILES

ClC(C=C1)=CC=C1C2=CSC(N/N=C3CCC(C)C3)=N2.Br

synonyms

3-methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, cyclopentanone, hydrobromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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